2,3-Dimethyl-4-(benzyloxy)benzoic acid
Overview
Description
2,3-Dimethyl-4-(benzyloxy)benzoic acid is a chemical compound with the molecular formula C16H16O3 . It falls within the class of benzoic acids. The compound’s systematic IUPAC name is 4-(benzyloxy)-2,3-dimethylbenzoic acid . It is also known by other synonyms such as 4-benzyloxybenzoic acid , BRL-14280 , and 4-phenylmethoxybenzoic acid .
Synthesis Analysis
The synthesis of This compound involves the benzylation of 4-hydroxybenzoic acid using benzyl bromide as the reagent. This reaction introduces the benzyl group (C6H5CH2-) onto the hydroxyl group of the starting compound, resulting in the formation of the target product .
Scientific Research Applications
Synthetic Building Blocks and Pharmacological Potential
One intriguing aspect of compounds structurally related to 2,3-Dimethyl-4-(benzyloxy)benzoic acid is their utilization as synthetic building blocks with high pharmacological potential. For instance, 1,2-Benzoxathiin-4(3H)-one 2,2-dioxides, which share a thematic relation with benzoic acid derivatives, serve as crucial intermediates in the synthesis of molecular systems with attractive pharmacological properties. These compounds are synthesized primarily through the cyclization of salicylic acid derivatives and have been studied for their anticoagulant, antimicrobial, and antitumor properties (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).
Antioxidant and Anti-inflammatory Properties
Further, benzoic acid derivatives, including those structurally akin to this compound, have demonstrated significant biological activities. Specifically, benzoic acid is recognized for its role in regulating gut functions due to its antibacterial and antifungal preservative properties. Studies utilizing piglets and porcine intestinal epithelial cells have shown that appropriate levels of benzoic acid can enhance gut functions by modulating enzyme activity, redox status, immunity, and microbiota (X. Mao, Qing Yang, Daiwen Chen, B. Yu, Jun He, 2019).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their unique chemical properties .
Mode of Action
The mode of action of 2,3-Dimethyl-4-(benzyloxy)benzoic acid involves interactions at the benzylic position. The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position . This compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and properties, including its interactions at the benzylic position .
Result of Action
The compound’s interactions at the benzylic position can lead to various chemical transformations, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
Properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXHCMHTCMERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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